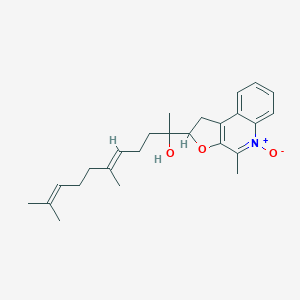
Aurachin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aurachin A is a natural product that has been recently discovered and has shown promising results in scientific research. It is a secondary metabolite produced by Streptomyces species, and it belongs to the class of polyketide macrolides. This compound has attracted the attention of researchers due to its potential application in various fields, including medicine, agriculture, and biotechnology.
Aplicaciones Científicas De Investigación
Biosynthesis and Biochemical Properties
Aurachin A is one of the main members of the aurachin family of secondary metabolites, produced by the myxobacterium Stigmatella aurantiaca. These compounds are isoprenoid quinoline alkaloids classified into types based on the position of the farnesyl residue. The biosynthesis of aurachins, including aurachin A, involves several genes coding for tailoring enzymes (Pistorius, Li, Sandmann, & Müller, 2011). Additionally, the membrane-bound farnesyltransferase AuaA from Stigmatella aurantiaca catalyzes the prenylation of 2‐methyl‐4‐hydroxyquinoline, a crucial step in aurachin biosynthesis (Stec, Pistorius, Müller, & Li, 2011).
Antibacterial and Antifungal Activities
Aurachins, including aurachin A, are known for their inhibitory effects on Gram-positive bacteria and some yeasts and molds. They operate by blocking NADH oxidation in beef heart submitochondrial particles (Kunze, Höfle, & Reichenbach, 1987).
Inhibition of Electron Transport Chain
Aurachin A acts as a potent inhibitor in the electron transport chain. It disrupts the function of menaquinone biosynthesis and the bacterial electron transport, showing promise in the development of antimicrobial agents, especially against nonreplicating Mycobacterium tuberculosis (Debnath, Siricilla, Wan, Crick, Lenaerts, Franzblau, & Kurosu, 2012).
Mitochondrial Respiration Inhibition
Aurachins, including aurachin A, have been shown to inhibit mitochondrial respiration. They function as inhibitors of various cytochrome complexes, highlighting their potential in antiparasitic and cytotoxic applications (Li, Herrmann, Zang, Grellier, Prado, Müller, & Nay, 2013).
Inhibitory Action on Photosynthetic Electron Flow
Aurachin A demonstrates inhibitory effects on photosynthetic electron flow through Photosystem II and the Cytochrome b6/f-Complex. Its mechanism of action resembles that of other Photosystem II herbicides, suggesting a potential role in agricultural applications (Oettmeier, Dostatni, Majewski, Höfle, Fecker, Kunze, & Reichenbach, 1990).
Novel Biosynthetic Transformations
The biosynthesis of aurachin derivatives includes unique chemical reactions, such as a pinacol rearrangement, which is unprecedented in secondary metabolite biosynthesis. This highlights the intricate natural synthesis mechanisms of aurachin A (Katsuyama, Harmrolfs, Pistorius, Li, & Müller, 2012).
Propiedades
Número CAS |
108354-15-0 |
|---|---|
Nombre del producto |
Aurachin A |
Fórmula molecular |
C25H33NO3 |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
(5E)-6,10-dimethyl-2-(4-methyl-5-oxido-1,2-dihydrofuro[2,3-c]quinolin-5-ium-2-yl)undeca-5,9-dien-2-ol |
InChI |
InChI=1S/C25H33NO3/c1-17(2)10-8-11-18(3)12-9-15-25(5,27)23-16-21-20-13-6-7-14-22(20)26(28)19(4)24(21)29-23/h6-7,10,12-14,23,27H,8-9,11,15-16H2,1-5H3/b18-12+ |
Clave InChI |
ZEUIHPOXFICJIT-LDADJPATSA-N |
SMILES isomérico |
CC1=[N+](C2=CC=CC=C2C3=C1OC(C3)C(C)(CC/C=C(\C)/CCC=C(C)C)O)[O-] |
SMILES |
CC1=[N+](C2=CC=CC=C2C3=C1OC(C3)C(C)(CCC=C(C)CCC=C(C)C)O)[O-] |
SMILES canónico |
CC1=[N+](C2=CC=CC=C2C3=C1OC(C3)C(C)(CCC=C(C)CCC=C(C)C)O)[O-] |
Sinónimos |
aurachin A aurachin-A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)
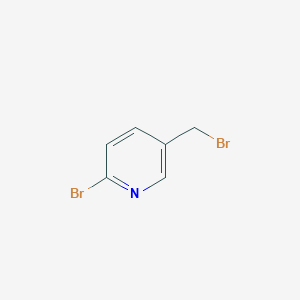
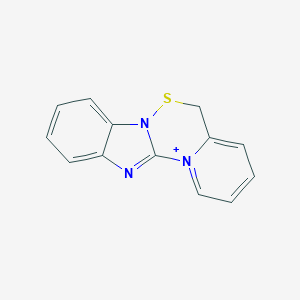
![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)
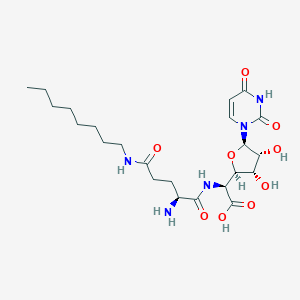


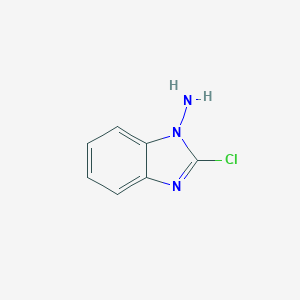
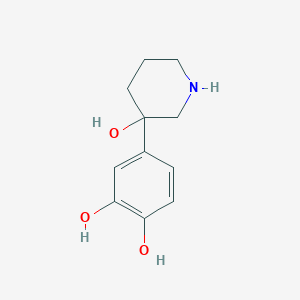
![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)
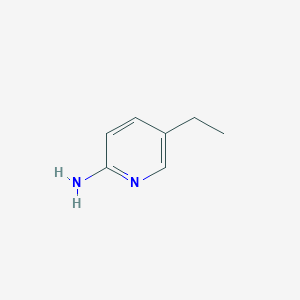
![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)
